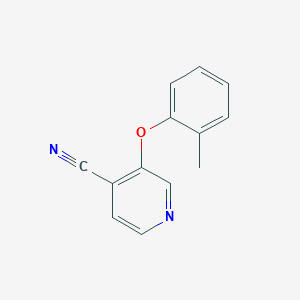

3-(2-methylphenoxy)pyridine-4-carbonitrile

Description

3-(2-Methylphenoxy)pyridine-4-carbonitrile is a pyridine derivative featuring a 2-methylphenoxy substituent at position 3 and a cyano group at position 3. The 2-methylphenoxy group is moderately electron-donating, which may influence its electronic properties and reactivity compared to other derivatives .

Properties

IUPAC Name |

3-(2-methylphenoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-10-4-2-3-5-12(10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUTWHLOCXGQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenoxy)pyridine-4-carbonitrile typically involves the reaction of 2-methylphenol with 4-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-methylphenol+4-chloropyridine-3-carbonitrileK2CO3,DMF,heatthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-(2-methylphenoxy)pyridine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Research Findings and Challenges

- Reactivity: The 2-methylphenoxy group may stabilize intermediates in SNAr reactions but could hinder electrophilic substitution due to steric effects .

- Biological Activity: Unlike piperazinyl derivatives (), the target compound’s lack of basic nitrogen may limit its use in CNS drug design unless further functionalized .

- Stability: Trifluoromethyl groups () enhance metabolic stability compared to methylphenoxy, which may undergo oxidative demethylation .

Biological Activity

3-(2-methylphenoxy)pyridine-4-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure characterized by a pyridine ring with a 2-methylphenoxy substituent and a carbonitrile group at the 4-position, which contributes to its diverse interactions within biological systems.

The synthesis of this compound typically involves the reaction of 2-methylphenol with 4-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures. The general reaction scheme can be outlined as follows:

This synthetic route allows for the production of the compound with high purity and yield, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound's mechanism of action may involve inhibition of key bacterial enzymes or disruption of cellular processes critical for bacterial survival.

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. Its structural features enable it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Further investigations are needed to elucidate the precise pathways through which this compound exerts its anticancer effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the carbonitrile group is particularly significant as it may enhance binding affinity and modulate the activity of these targets.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, demonstrating that this compound could serve as a lead candidate for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Study on Anticancer Activity

In another investigation focused on its anticancer properties, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced significant cytotoxicity, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.8 |

| A549 | 7.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.